1-(Difluoromethoxy)naphthalene-7-carboxaldehyde
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Overview
Description
1-(Difluoromethoxy)naphthalene-7-carboxaldehyde is a chemical compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol It is characterized by the presence of a difluoromethoxy group attached to the naphthalene ring at the 7th position, along with a carboxaldehyde group
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-7-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are commercially available or can be synthesized through established methods.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using reagents such as difluoromethyl ethers under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-7-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-carboxaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-7-carboxaldehyde can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-7-carboxaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to different reactivity and properties.
1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde: Contains a trifluoromethoxy group, which can further enhance lipophilicity and stability compared to the difluoromethoxy group.
1-(Chloromethoxy)naphthalene-7-carboxaldehyde:
The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H8F2O2 |
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Molecular Weight |
222.19 g/mol |
IUPAC Name |
8-(difluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-3-1-2-9-5-4-8(7-15)6-10(9)11/h1-7,12H |
InChI Key |
CNLBUSMTJRRJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)OC(F)F |
Origin of Product |
United States |
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